(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone
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Overview
Description
(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitrophenyl group, and multiple piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone typically involves multiple steps, including the formation of the piperazine rings and the introduction of the trifluoromethyl and nitrophenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and development.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted piperazine derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The trifluoromethyl and nitrophenyl groups are known to enhance the biological activity of compounds, making them promising candidates for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, while the nitrophenyl group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Organometallic Ruthenium(II) Arene Compounds: Known for their antiangiogenic activity.
Uniqueness
What sets (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone apart is its combination of trifluoromethyl and nitrophenyl groups, which confer unique chemical and biological properties. These features make it a versatile compound with a wide range of applications in research and industry.
Biological Activity
The compound (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone , commonly referred to as a piperazine derivative, exhibits significant biological activity due to its unique structural features. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound integrates several functional groups that enhance its interaction with biological systems. The presence of the piperazine ring , trifluoromethyl group , and butenedioic acid moiety suggests a complex mechanism of action, potentially involving multiple biological targets.
Property | Value |
---|---|
Molecular Weight | 475.5 g/mol |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 4 |
Research indicates that compounds similar to this piperazine derivative often act as serotonin receptor antagonists , particularly at the 5-HT1A receptor . This interaction can modulate neurotransmitter signaling pathways, affecting mood regulation, anxiety, and cognitive functions. Specifically, studies have shown that this compound may inhibit serotonin's natural effects by binding to the receptor without activating it, thus functioning as a silent antagonist.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives with trifluoromethyl groups have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.9 to 25.9 µM, indicating effective bactericidal properties .
Anti-inflammatory Properties
The compound's structure may also confer anti-inflammatory effects. Research into related piperazine derivatives has shown that modifications in substituents can enhance or diminish anti-inflammatory activity. For example, certain substitutions on the phenyl ring were found to increase the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), suggesting a nuanced role in inflammatory pathways .
Study 1: Serotonin Receptor Interaction
A study focused on the interaction of similar piperazine compounds with serotonin receptors revealed that these compounds could effectively inhibit receptor activation in vitro. This inhibition was linked to alterations in intracellular signaling pathways associated with mood disorders.
Study 2: Antimicrobial Efficacy
In another study evaluating antimicrobial efficacy, a series of piperazine derivatives were tested against various pathogens. The results indicated that modifications such as introducing trifluoromethyl groups significantly enhanced antibacterial activity, supporting the hypothesis that structural features critically influence biological efficacy .
Properties
CAS No. |
65274-68-2 |
---|---|
Molecular Formula |
C32H36F3N5O11 |
Molecular Weight |
723.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H28F3N5O3.2C4H4O4/c25-24(26,27)20-2-1-3-22(18-20)30-14-10-28(11-15-30)8-9-29-12-16-31(17-13-29)23(33)19-4-6-21(7-5-19)32(34)35;2*5-3(6)1-2-4(7)8/h1-7,18H,8-17H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
VBYNCUINSXRBBB-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=CC=CC(=C2)C(F)(F)F)CCN3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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